2-benzoyl-N-(3-chloro-4-fluorophenyl)-1-hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-benzamido-3-(3-chloro-4-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3OS/c15-11-8-10(6-7-12(11)16)17-14(21)19-18-13(20)9-4-2-1-3-5-9/h1-8H,(H,18,20)(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVXJBFDPSSZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-benzoyl-N-(3-chloro-4-fluorophenyl)-1-hydrazinecarbothioamide, also known by its CAS number 301194-09-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a hydrazinecarbothioamide structure with significant substituents that may influence its biological activity. The presence of the 3-chloro-4-fluorophenyl group is particularly noteworthy as it has been associated with enhanced interaction with biological targets.
Research indicates that compounds with thiosemicarbazone moieties often exhibit diverse biological activities, including anticancer and antimicrobial effects. The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as cathepsin L, which plays a role in cancer metastasis .
- Induction of Apoptosis : Studies suggest that hydrazinecarbothioamide derivatives can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and mitochondrial dysfunction .
Anticancer Activity
Table 1 summarizes the anticancer activity of this compound based on available studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction | |
| HeLa (Cervical) | 12.5 | Cell cycle arrest | |
| A549 (Lung) | 10.0 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, which are summarized in Table 2:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect | Reference |
|---|---|---|---|
| Staphylococcus aureus | 25 | Bacteriostatic | |
| Escherichia coli | 30 | Bactericidal |
Case Studies and Research Findings
- In Vivo Efficacy : In a study involving CDF1 mice bearing C3H mammary carcinoma, the compound demonstrated significant tumor growth delay, indicating potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : SAR analysis revealed that modifications on the phenyl ring significantly affect the potency of similar compounds against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances activity .
- Combination Therapy Potential : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance efficacy while reducing toxicity to normal cells .
Scientific Research Applications
2-benzoyl-N-(3-chloro-4-fluorophenyl)-1-hydrazinecarbothioamide is a research compound with potential biological activities. Its molecular formula is C14H11ClFN3OS, with a molecular weight of 323.77, and it typically has a purity of 95%.
This compound, also known by its CAS number 301194-09-2, has potential anticancer and antimicrobial effects.
Chemical Structure and Properties
The compound has a hydrazinecarbothioamide structure, with the 3-chloro-4-fluorophenyl group being of particular interest due to its association with enhanced interaction with biological targets.
Mechanism of Action
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : It can inhibit enzymes such as cathepsin L, which plays a role in cancer metastasis.
- Induction of Apoptosis : It can induce apoptosis in cancer cells through cell cycle arrest and mitochondrial dysfunction.
Anticancer Activity
The anticancer activity of the compound is summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| HeLa (Cervical) | 12.5 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, as summarized in the table below:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect |
|---|---|---|
| Staphylococcus aureus | 25 | Bacteriostatic |
| Escherichia coli | 30 | Bactericidal |
Case Studies and Research Findings
- In Vivo Efficacy : In a study involving CDF1 mice bearing C3H mammary carcinoma, the compound demonstrated significant tumor growth delay, suggesting its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : SAR analysis revealed that modifications on the phenyl ring significantly affect the potency of similar compounds against various cancer cell lines, with electron-withdrawing groups like chlorine enhancing activity.
- Combination Therapy Potential : Studies suggest that combining this compound with existing chemotherapeutics may enhance efficacy while reducing toxicity to normal cells.
Properties
- IUPAC Name : 1-benzamido-3-(3-chloro-4-fluorophenyl)thiourea
- InChI : InChI=1S/C14H11ClFN3OS/c15-11-8-10(6-7-12(11)16)17-14(21)19-18-13(20)9-4-2-1-3-5-9/h1-8H,(H,18,20)(H2,17,19,21)
- InChI Key : MRVXJBFDPSSZNL-UHFFFAOYSA-N
- Canonical SMILES : C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC(=C(C=C2)F)Cl
- Molecular Formula : C14H11ClFN3OS
- Molecular Weight : 323.8 g/mol
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-benzoyl-N-(3-chloro-4-fluorophenyl)-1-hydrazinecarbothioamide with three related compounds, focusing on substituent effects, synthesis, and functional properties.
Table 1: Structural and Functional Comparison
Key Observations:
The fluorine atom’s high electronegativity may improve metabolic stability relative to chlorine-only analogs. Compounds with trifluoromethoxy (CF₃O) groups exhibit stronger EWGs than chloro/fluoro substituents, which could increase binding affinity to biological targets but may reduce solubility.
Synthetic Pathways :
- The target compound’s synthesis likely involves condensation of a benzoyl hydrazine with a 3-chloro-4-fluorophenyl isothiocyanate, analogous to methods in . In contrast, triazole-containing analogs require multi-step reactions, including cyclization, which may lower yields.
Crystallographic and Conformational Features :
- The benzoyl group in the target compound likely induces planarity in the hydrazinecarbothioamide backbone, similar to the indolylidene moiety in . Dihedral angles between the benzoyl and phenyl groups (as inferred from bond data in ) could influence molecular stacking and crystallinity.
- Sulfur atoms in the thioamide group (common across all compounds) contribute to hydrogen bonding and metal chelation, critical for biological activity .
The trifluoromethoxy derivatives may exhibit enhanced antifungal properties due to increased lipophilicity.
Q & A
Basic: What are the common synthetic routes for 2-benzoyl-N-(3-chloro-4-fluorophenyl)-1-hydrazinecarbothioamide, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves condensation reactions between benzoyl hydrazines and substituted phenyl isothiocyanates. For example:
- Step 1: React 3-chloro-4-fluoroaniline with thiophosgene to generate the corresponding isothiocyanate intermediate.
- Step 2: Condense with benzoyl hydrazine under reflux in ethanol, monitored by TLC.
Characterization: - FT-IR identifies key functional groups: C=O (~1685 cm⁻¹, amide), C=S (~1180 cm⁻¹), and N-H stretches (~3230–3265 cm⁻¹) .
- 1H/13C NMR resolves aromatic protons (δ 7.0–8.5 ppm) and confirms substitution patterns .
- Mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography provides definitive proof of molecular geometry, as seen in analogous hydrazinecarbothioamide structures (e.g., bond angles and torsion angles) .
- 2D NMR (COSY, HSQC) resolves complex coupling in aromatic regions and verifies regiochemistry of the 3-chloro-4-fluorophenyl group .
- UV-Vis spectroscopy assesses electronic transitions influenced by the benzoyl and thioamide moieties .
Advanced: How can computational methods resolve contradictions in experimental spectral data?
Methodological Answer:
- DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational frequencies, cross-validating FT-IR/NMR assignments .
- Docking studies (AutoDock Vina) model interactions with biological targets (e.g., enzymes), explaining discrepancies in bioactivity vs. structural analogs .
- Hirshfeld surface analysis interprets crystallographic data to identify non-covalent interactions affecting stability .
Advanced: What strategies optimize reaction yields for analogs with similar steric hindrance?
Methodological Answer:
- Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
- Coupling reagents: Use EDC·HCl/HOBt for amide bond formation to minimize racemization in chiral intermediates .
- Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky substituents .
Advanced: How to design hybrid molecules incorporating this scaffold for enhanced bioactivity?
Methodological Answer:
- Structural hybridization: Attach pharmacophores like triazoles or pyrimidines to the hydrazinecarbothioamide core via click chemistry (e.g., CuAAC) .
- SAR studies: Systematically modify substituents (e.g., replacing 4-fluoro with trifluoromethyl) and evaluate antimicrobial/anticancer activity .
- In silico ADMET prediction (SwissADME) filters candidates with poor pharmacokinetic profiles early .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in aqueous buffers .
- Salt formation: React with HCl or sodium salts to improve aqueous solubility without altering bioactivity .
- Nanoformulation: Encapsulate in liposomes or PLGA nanoparticles for controlled release in vitro .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiophosgene) .
- Waste disposal: Neutralize acidic/byproduct streams with 10% NaOH before disposal .
Advanced: How to validate target engagement in mechanistic studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
